4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride
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Overview
Description
4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyrimidine ring may be oxidized or reduced under specific conditions.
Cyclization: It can form additional fused ring systems through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-methylpyrido[3,2-d]pyrimidine derivatives, while oxidation may produce pyrido[3,2-d]pyrimidine N-oxides.
Scientific Research Applications
4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridopyrimidine scaffold contribute to its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyrido[3,4-d]pyrimidine: Similar structure but different ring fusion pattern, leading to distinct chemical properties and biological activities.
4-Chloro-2-methylthiopyrimidine: Contains a sulfur atom instead of a nitrogen atom in the pyrimidine ring, affecting its reactivity and applications.
2-(Chloromethyl)pyridine hydrochloride: Lacks the fused pyrimidine ring, resulting in different chemical behavior and uses.
Uniqueness
4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride is unique due to its specific ring fusion pattern and substitution, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-methylpyrido[3,2-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3.ClH/c1-5-11-6-3-2-4-10-7(6)8(9)12-5;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJOOVPYGKZQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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